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sodium;2-phenylphenolate

Cat. No.: B7803520
M. Wt: 192.19 g/mol
InChI Key: KSQXVLVXUFHGJQ-UHFFFAOYSA-M
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Description

Establishing the Chemical Nomenclature and Related Forms

Sodium 2-phenylphenolate is the sodium salt of 2-phenylphenol (B1666276). wikipedia.org Its chemical structure consists of a biphenyl (B1667301) molecule with a hydroxyl group at the 2-position, where the acidic proton of the hydroxyl group is replaced by a sodium ion. wikipedia.org This salt is also commonly referred to by several other names in scientific literature, including sodium o-phenylphenate, sodium [1,1′-biphenyl]-2-olate, and 2-hydroxydiphenyl sodium. wikipedia.orgnih.gov

The compound can exist in both anhydrous and hydrated forms, with the tetrahydrate form being a common variant. hpc-standards.comshepherd.edu The presence of water molecules in the crystal structure of the tetrahydrate can influence its physical properties. In aqueous solutions, sodium 2-phenylphenolate dissociates to form the 2-phenylphenolate anion and a sodium cation. industrialchemicals.gov.au The pH of an aqueous solution of sodium 2-phenylphenolate is alkaline, typically ranging from 11.1 to 12.2 for a 2% solution. chemicalbook.com

The parent compound, 2-phenylphenol (also known as o-phenylphenol or OPP), is a white, crystalline solid. atamanchemicals.comwikipedia.org The sodium salt, by contrast, often appears as white to light red or beige flakes or powder. hpc-standards.comchemicalbook.commfa.org

Academic Significance and Research Trajectories of Sodium 2-Phenylphenolate

The academic significance of sodium 2-phenylphenolate stems primarily from its potent antimicrobial properties, which have led to its extensive use as a fungicide and bactericide. mfa.orgatamanchemicals.com This has prompted a significant body of research into its efficacy and mechanisms of action against various microorganisms. A primary research trajectory has been its application as a post-harvest fungicide for citrus fruits and other produce to control microbial damage during storage and transport. wikipedia.orgfao.orgnih.gov

Research has also explored its synthesis and chemical reactions. One method for its preparation involves the reaction of dibenzofuran (B1670420) with metallic sodium in the presence of a complexing agent. google.com Another approach involves recovering 2-phenylphenol from the distillation residue of phenol (B47542) production and then treating it with a dilute alkaline solution to form the sodium salt. chemicalbook.comatamanchemicals.com

Furthermore, metabolic studies in various organisms, including rats and humans, have been a key area of investigation. These studies have shown that 2-phenylphenol is rapidly absorbed and excreted, primarily in the urine as sulfate (B86663) and glucuronide conjugates. nih.govfao.org Key metabolites identified include phenylhydroquinone (B131500) (PHQ) and phenyl-1,4-benzoquinone (PBQ). fao.org The metabolic pathways and the differences in metabolism between species continue to be an active area of research. nih.govoup.com

In the field of analytical chemistry, researchers have developed methods to detect and quantify residues of 2-phenylphenol and its metabolites in various matrices, including fruits, processed products, and biological samples. nih.goveurl-pesticides.eu These studies are crucial for understanding the distribution and persistence of the compound.

More fundamental research has investigated the thermal degradation of related sodium phenolates, providing insights into the formation of complex aromatic structures. mdpi.com

Interactive Data Table: Chemical Properties of Sodium 2-Phenylphenolate

PropertyValueSource(s)Chemical Formula C₁₂H₉NaO wikipedia.orgMolar Mass 192.193 g/mol wikipedia.orgAppearance White to light red/beige powder or flakes hpc-standards.comchemicalbook.commfa.orgSolubility in Water 122 g / 100 g water chemicalbook.compH of 2% Aqueous Solution 11.1 - 12.2 chemicalbook.compKa of 2-phenylphenol 9.5 (at 20°C) eurl-pesticides.euLog K_ow of 2-phenylphenol 3.2 (at 22.5°C) eurl-pesticides.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NaO B7803520 sodium;2-phenylphenolate

Properties

IUPAC Name

sodium;2-phenylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQXVLVXUFHGJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Chemistry of Sodium 2 Phenylphenolate

Chemical Synthesis Pathways to Sodium 2-Phenylphenolate

The industrial and laboratory-scale synthesis of sodium 2-phenylphenolate can be achieved through several distinct chemical routes. The most straightforward method involves the direct neutralization of 2-phenylphenol (B1666276). Other significant pathways start from different precursors, such as cyclohexanone (B45756) or dibenzofuran (B1670420).

Neutralization of 2-Phenylphenol: The simplest and most common method is the acid-base reaction between 2-phenylphenol (ortho-phenylphenol, OPP) and a sodium base, typically sodium hydroxide (B78521). The phenolic proton is acidic and reacts readily with the strong base to form the sodium salt and water. A similar method involves reacting phenol (B47542) directly with solid sodium hydroxide under heat. bit.edu.cn

From Cyclohexanone Condensation: An industrial-scale process begins with the autocondensation of cyclohexanone. organic-chemistry.org This reaction, often catalyzed by acidic ion exchangers or metal salts, forms 2-cyclohexenylcyclohexanone. organic-chemistry.org Subsequent dehydrogenation of this intermediate using transition metal catalysts yields 2-phenylphenol, which is then converted to its sodium salt. organic-chemistry.org

From Dibenzofuran: A more recent, one-step process has been developed that involves the reaction of dibenzofuran with metallic sodium. organic-chemistry.org This reaction is conducted in the presence of a complexing agent, such as an aliphatic or cycloaliphatic ether, at temperatures typically ranging from 70°C to 160°C. organic-chemistry.org The direct product of this reaction is sodium 2-phenylphenolate, which can be purified by distillation or crystallization. organic-chemistry.org

Recovery from Phenol Production: Sodium 2-phenylphenolate can also be recovered from the distillation residue of phenol manufacturing processes. nih.gov This residue, which contains a mixture of phenylphenols, is subjected to vacuum distillation. nih.gov The resulting fraction is treated with a dilute alkaline solution, leading to the formation of the sodium salt of 2-phenylphenol, which can then be isolated. nih.gov

Interactive Table: Comparison of Synthesis Pathways for Sodium 2-Phenylphenolate

Synthesis PathwayKey ReactantsTypical ConditionsKey IntermediatesAdvantages
Neutralization 2-Phenylphenol, Sodium HydroxideAqueous or alcoholic solution, ambient temp.NoneSimple, high yield, direct
Cyclohexanone Route Cyclohexanone1. Autocondensation (acid/metal catalyst)2. Dehydrogenation (transition metal catalyst)2-CyclohexenylcyclohexanoneSuitable for large industrial scale
Dibenzofuran Route Dibenzofuran, Metallic Sodium70-160°C, ether complexing agentNoneOne-step process, high yield
Phenol Residue Phenol distillation residueVacuum distillation, treatment with dilute baseMixed phenylphenolsUtilizes industrial byproduct

Transformation Reactions Involving Phenylphenolate Intermediates

The reactivity of the phenylphenolate intermediate is central to several important chemical transformations, including intramolecular cyclizations to form heterocyclic systems and oxidative coupling reactions that lead to larger molecules.

While the term "base-promoted hydroarylation" is highly specific, related intramolecular transformations of 2-phenylphenol derivatives are well-documented, particularly in the synthesis of dibenzofurans. These reactions involve the formation of a new carbon-oxygen bond through the cyclization of the biphenyl (B1667301) system.

This transformation can be viewed as a formal intramolecular nucleophilic attack of the phenolate (B1203915) oxygen onto the adjacent phenyl ring, followed by an elimination step to achieve aromatization. Such cyclizations are typically not promoted by base alone but require metal catalysis to activate the C-H bond of the adjacent ring. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, methods for synthesizing dibenzofurans from 2-iododiaryl ethers (derived from 2-phenylphenol) involve a palladium-catalyzed intramolecular cyclization. organic-chemistry.org This process achieves the formation of the furan (B31954) ring system inherent to dibenzofuran. organic-chemistry.org This type of C-H activation and C-O cyclization represents a powerful strategy for constructing complex heterocyclic scaffolds from simple phenol derivatives. figshare.com

Phenylphenolate and its parent phenol can undergo dimerization and oligomerization through oxidative coupling reactions. nih.gov These processes are fundamental in both synthetic chemistry and biological systems, such as in the biosynthesis of lignin. organic-chemistry.org The reaction is typically initiated by a one-electron oxidation of the phenol or phenolate, often facilitated by transition metal catalysts (e.g., iron, copper, vanadium) or enzymatic systems. nih.govmdpi.com

The oxidation generates a phenoxy radical, which is a key reactive intermediate. This radical is resonance-stabilized, with spin density distributed across the oxygen atom and the ortho and para positions of the aromatic ring. researchgate.net The subsequent coupling can occur between two radicals or between a radical and a neutral phenol molecule. nih.govresearchgate.net This leads to the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, resulting in biphenol or diaryl ether linkages, respectively. nih.gov

For 2-phenylphenolate, oxidative coupling can lead to a variety of dimeric and oligomeric structures, depending on the reaction conditions and the sites of radical coupling. However, these reactions can sometimes suffer from a lack of selectivity and may lead to over-oxidation, as the resulting dimer products are often more easily oxidized than the starting phenol. nih.gov

Advanced Derivatization Methods for Analytical Characterization

For the accurate quantification and characterization of sodium 2-phenylphenolate (analyzed as 2-phenylphenol), particularly at trace levels in complex matrices, analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed. researchgate.net However, the polar hydroxyl group of 2-phenylphenol makes it non-volatile and prone to poor chromatographic performance. bit.edu.cn Therefore, chemical derivatization is an essential step to enhance its volatility, thermal stability, and detectability. morressier.com

Common derivatization strategies target the active hydrogen of the phenolic hydroxyl group:

Silylation: This is a widely used method where the hydroxyl group is converted into a silyl (B83357) ether, most commonly a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting silyl ether is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. researchgate.net

Acylation: This involves reacting the phenol with an acylating agent, such as acetic anhydride (B1165640) or a fluorinated anhydride like heptafluorobutyric anhydride (HFBA), to form an ester. bit.edu.cnfigshare.com Fluoroacyl derivatives are particularly advantageous as they greatly increase volatility and improve sensitivity for electron capture detection (ECD) and negative chemical ionization mass spectrometry. nih.gov

Alkylation: This method converts the hydroxyl group into an ether, for example, a methyl ether. Methylation can be performed sequentially with other derivatization techniques to help determine the number of reactive hydroxyl groups in an unknown phenolic compound. nih.gov

Sulfonate Ester Formation: Reagents like 2-sulfobenzoic anhydride (SBA) can be used to derivatize phenols, creating an anionic derivative. organic-chemistry.org This "ionic tagging" approach is particularly useful for improving detection by soft ionization mass spectrometry techniques like MALDI-TOF-MS, especially for phenols with higher pKa values. organic-chemistry.org

Interactive Table: Derivatization Methods for 2-Phenylphenol Analysis

Derivatization MethodReagent ClassExample Reagent(s)Derivative FormedPrimary Analytical TechniquePurpose
Silylation Silylating AgentsBSTFA, TMSSilyl EtherGC-MSIncrease volatility and thermal stability
Acylation Acylating AgentsAcetic Anhydride, HFBAEsterGC-MS, GC-ECDIncrease volatility and detector sensitivity
Alkylation Alkylating AgentsMethylating reagentsEtherGC-MSIncrease volatility, structural confirmation
Ionic Tagging Anhydrides2-Sulfobenzoic Anhydride (SBA)Sulfonate EsterMALDI-MSImprove ionization efficiency

Environmental Dynamics and Biodegradation of Sodium 2 Phenylphenolate

Biotic Degradation Processes

Microbial Transformation in Aqueous and Sludge Systems

Sodium 2-phenylphenolate is recognized as being readily biodegradable by microbial communities in various environmental compartments. who.int Studies have demonstrated its rapid removal in systems simulating wastewater treatment processes. In activated sludge, 2-phenylphenol (B1666276) has been shown to degrade to 50% of its initial concentration within 24 hours. who.int A significant portion of the chemical, estimated at 85%, is removed through biodegradation in sewage treatment plants, with an additional 3% partitioning to sludge. industrialchemicals.gov.au

In river water, the degradation is also primarily biologically mediated. who.int Research using radiolabelled 2-phenylphenol in river water showed approximately 50% degradation within one week. who.int When biological activity was inhibited, the degradation was significantly reduced, confirming the crucial role of microorganisms. who.int Further studies have supported these findings, with one showing 100% biodegradation in Rhine River water between 6 and 9 days. industrialchemicals.gov.au An inherent biodegradation study indicated 100% removal of dissolved organic carbon after 10 days. industrialchemicals.gov.au

Enzyme-Mediated Degradation Pathways in Plant Metabolism Context

In the context of plant metabolism, 2-phenylphenol undergoes enzymatic transformations following its application as a post-harvest treatment for fruits. In oranges, the residue of 2-phenylphenol shows little tendency to move beyond the peel. After 12 weeks of storage, the majority of the radioactive residue (95%) was found in the peel, with 89% remaining as the parent compound and 4% as phenylhydroquinone (B131500). fao.org

Pears, however, exhibit a different metabolic pattern, with a significant portion of the residue translocating into the pulp over time. fao.org After 24 weeks, 28% of the total radioactive residue was located in the pulp, with half of that being 2-phenylphenol and its conjugates. fao.org The metabolic pathways in both fruits involve the formation of conjugates and hydroxylated metabolites like phenylhydroquinone. fao.org

Abiotic Environmental Transformations

Photodegradation under Simulated and Natural Light Conditions

2-Phenylphenol is susceptible to rapid photodegradation in water, with a reported half-life (DT50) ranging from 0.3 to 5.3 days. industrialchemicals.gov.au This process is a notable pathway for its dissipation in surface waters, although its relevance can be tempered by the compound's rapid biodegradation. industrialchemicals.gov.au

Identification of Photodegradation Products (e.g., Phenylhydroquinone, Phenylbenzoquinone, 2-Hydroxydibenzofuran)

Laboratory studies have identified several key products resulting from the photodegradation of 2-phenylphenol in water. When irradiated with light at a wavelength of 296 nm in air-saturated water, the primary photodegradation products identified are phenylhydroquinone (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (B1202526) (2-OHDBF). industrialchemicals.gov.au

Photodegradation Products of 2-Phenylphenolate

Product Name Chemical Formula CAS Number
Phenylhydroquinone C₁₂H₁₀O₂ 1079-21-6
Phenylbenzoquinone C₁₂H₈O₂ 363-03-1

Atmospheric Oxidation by Reactive Species

In the atmosphere, 2-phenylphenol undergoes abiotic degradation primarily through reactions with hydroxyl (OH) radicals. industrialchemicals.gov.au The calculated half-life for this indirect photodegradation process is rapid, estimated at 0.6 days. industrialchemicals.gov.au The compound may also experience very rapid degradation during the night due to reactions with nitrate (B79036) radicals. who.int Aqueous-phase reactions in the atmosphere are also considered an important pathway for the transformation of phenolic compounds. mdpi.com The presence of oxygen has been shown to facilitate the photodecay of substituted phenols. mdpi.com

Environmental Distribution and Metabolic Fate in Biotic Systems (Excluding Human/Animal Physiological Toxicity)

Sodium 2-phenylphenolate, upon release into the environment, undergoes various transformations and partitioning processes within biological systems. Its fate is largely dictated by the metabolic capabilities of organisms it encounters, particularly plants and microorganisms.

Uptake and Metabolism in Plant Systems (e.g., Fruit Peels, Pulp, Conjugate Formation)

Post-harvest application of sodium 2-phenylphenolate to fruits like citrus and pears leads to its absorption and subsequent metabolism. The distribution and chemical form of the residue vary between different types of fruit.

In oranges, the residue of 2-phenylphenol (OPP), the active form of sodium 2-phenylphenolate, shows minimal translocation from the peel to the inner pulp. fao.org A study on navel oranges treated with a 0.1% solution revealed that after 12 weeks, approximately 95% of the total radioactive residue (TRR) was located in the peel. fao.org Of this, 89% remained as the parent compound OPP, and 4% was identified as phenylhydroquinone (PHQ). fao.org The pulp contained less than 0.5% of the total radioactive residue, with about 76% of that small fraction being OPP. fao.org

In contrast, pears exhibit a more significant translocation of the residue into the pulp. fao.org Twenty-four weeks after treatment, about 28% of the total radioactive residue was found in the pear pulp. fao.org This internal residue consisted of approximately 50% OPP and its conjugates, such as glucose conjugates. fao.org Unlike in oranges, phenylhydroquinone was not detected in pears. fao.org The formation of non-polar conjugates has been identified as a metabolic pathway in pears. fao.org

The metabolic profile in these plants is primarily characterized by the presence of the parent compound, 2-phenylphenol, or its conjugates. who.int Approximately 90% of the residues found in treated oranges and pears fall into this category. who.int

Distribution and Metabolism of 2-Phenylphenol (OPP) Residues in Fruit
Fruit TypeTime After TreatmentResidue Distribution in Peel (% of TRR)Residue Distribution in Pulp (% of TRR)Major Components in PeelMajor Components in Pulp
Oranges12 weeks95%<0.5%OPP (89%), Phenylhydroquinone (4%)OPP (76% of pulp residue)
Pears24 weeks-28%-OPP and its conjugates (50% of pulp residue)

Environmental Partitioning and Attenuation in Wastewater Treatment Facilities

Sodium 2-phenylphenolate is recognized as being readily biodegradable, indicating its efficient removal in environments with active microbial populations, such as wastewater treatment plants. who.intindustrialchemicals.gov.au

In activated sludge systems, which simulate biological wastewater treatment, 2-phenylphenol demonstrates rapid degradation. who.int Studies using radiolabelled 2-phenylphenol at a concentration of 9.6 mg/L showed a 50% reduction of the initial concentration within 24 hours. who.int This rapid attenuation suggests that wastewater treatment facilities are effective in breaking down this compound. who.int Further studies support this, with one showing 100% removal of dissolved organic carbon after 10 days in an inherent biodegradation test. industrialchemicals.gov.au

The degradation is biologically mediated. who.int In river water samples, 2-phenylphenol at concentrations from 1.2 to 120 µg/L was degraded to about 50% of its initial concentration in one week. who.int When biological activity was inhibited, the degradation was significantly reduced to only 10% after 30 days, confirming the crucial role of microorganisms in its attenuation. who.int Based on its rapid biodegradation, 2-phenylphenol and its salts are expected to primarily partition to sewage treatment plants upon release into the environment. industrialchemicals.gov.au

Biodegradation of 2-Phenylphenol in Aquatic Environments
EnvironmentInitial ConcentrationDegradation Timeframe% Degraded/RemovedReference
Activated Sludge9.6 mg/L24 hours50% who.int
River Water1.2 - 120 µg/L1 week~50% who.int
Rhine River Water (OECD TG 301E)-6 - 9 days100% industrialchemicals.gov.au
Water (OECD TG 301B)0.2 - 1.0 mg/L28 days70.8–75.7% (CO2 evolution) industrialchemicals.gov.au

Environmental Monitoring and Detection of Sodium 2-Phenylphenolate and its Metabolites

Various analytical methods have been developed for the detection and quantification of sodium 2-phenylphenolate and its primary form, 2-phenylphenol, in environmental matrices. The choice of method often depends on the sample type, required sensitivity, and the specific compounds of interest.

Gas chromatography (GC) is a commonly employed technique. One established method involves reflux distillation with hydrochloric acid and hexane (B92381), followed by extraction and analysis using gas-liquid chromatography with a flame ionization detector (FID). who.int This method can achieve a detection limit of 0.1 mg/kg. who.int For enhanced sensitivity and specificity, GC coupled with mass spectrometry (GC-MS) is also used, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analytes.

High-performance liquid chromatography (HPLC) offers another robust approach for environmental monitoring. HPLC systems equipped with electrochemical detectors have been shown to provide high sensitivity. nih.gov HPLC can also be combined with ultraviolet (UV) detection for the analysis of phenolic compounds. nih.gov For complex samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and sensitivity for accurately identifying and quantifying parent compounds and their metabolites. google.com

These analytical techniques are crucial for monitoring the presence of 2-phenylphenol in various environmental compartments, including groundwater and drinking water, where it has been previously detected. nih.gov

Analytical Methods for the Detection of 2-Phenylphenol
Analytical TechniqueDetectorSample PreparationKey FeaturesReference
Gas-Liquid Chromatography (GLC)Flame Ionization Detector (FID)Reflux distillation, hexane extractionDetection limit of 0.1 mg/kg who.int
High-Performance Liquid Chromatography (HPLC)Electrochemical, UV-Offers high sensitivity (electrochemical) nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Mass SpectrometerDerivatization may be requiredProvides high sensitivity and specificity-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Tandem Mass SpectrometerSolid-Phase Extraction (SPE)Accurate qualitative and quantitative analysis google.com

Mechanistic Insights into the Antimicrobial and Antifungal Activities of Sodium 2 Phenylphenolate

Molecular and Cellular Mechanisms of Action in Fungi

The antifungal activity of sodium 2-phenylphenolate is multifaceted, involving several key cellular targets. The lipophilic nature of its parent compound, 2-phenylphenol (B1666276), facilitates its interaction with and penetration of fungal cell structures, leading to a cascade of disruptive events.

Disruption of Fungal Cell Membrane Integrity

A primary mode of action of sodium 2-phenylphenolate involves the disruption of the fungal cell membrane's structural and functional integrity. The chemical structure of its active form, ortho-phenylphenol (OPP), allows it to penetrate the cell wall and subsequently interfere with the cell membrane. atamanchemicals.com This interference is thought to disrupt the membrane's barrier function, leading to increased permeability. The consequence of this compromised barrier is the leakage of essential intracellular components, such as ions and small molecules, which is detrimental to the cell's viability. While the precise molecular interactions are still under investigation, it is hypothesized that the phenolic group of OPP interacts with membrane proteins and lipids, altering their organization and function.

Inhibition of Ergosterol (B1671047) Biosynthesis

While direct inhibition of specific enzymes in the ergosterol biosynthesis pathway by sodium 2-phenylphenolate has not been extensively documented in publicly available research, disruption of the cell membrane integrity is often linked to alterations in ergosterol levels. Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity, permeability, and the function of membrane-bound enzymes. Antifungal agents that disrupt the membrane can indirectly affect ergosterol synthesis or its function within the membrane. However, further research is required to definitively establish a direct inhibitory effect of sodium 2-phenylphenolate on the enzymatic steps of ergosterol production.

Modulating Cellular Reactive Oxygen Species Levels

A significant body of evidence points to the role of oxidative stress in the antifungal activity of sodium 2-phenylphenolate. Metabolites of its parent compound, ortho-phenylphenol, have been shown to induce the generation of reactive oxygen species (ROS) within cells. nih.gov These highly reactive molecules, including superoxide (B77818) radicals and hydrogen peroxide, can cause widespread damage to cellular components. The accumulation of ROS leads to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death. nih.gov Studies have demonstrated that OPP metabolites can lead to oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂), which can then react with metal ions to produce even more damaging hydroxyl radicals. nih.gov

Table 1: Impact of Ortho-phenylphenol Metabolites on Cellular Components

Cellular ComponentEffect of Ortho-phenylphenol MetabolitesReference
DNA Induction of strand breakage and oxidative damage nih.gov
Proteins Oxidation and loss of function nih.gov
Lipids Peroxidation of membrane lipids researchgate.net

Interference with Essential Enzymatic Pathways (Non-Oxidative Mechanisms)

Beyond the induction of oxidative stress, ortho-phenylphenol is also known to interfere with essential enzymatic pathways through non-oxidative mechanisms. Its broad-spectrum antimicrobial activity is attributed in part to its ability to inhibit various fungal enzymes. While specific enzyme targets are not always fully elucidated, the general mechanism is believed to involve the interaction of the phenolic hydroxyl group with the active sites of enzymes, leading to their inactivation. This non-specific enzyme inhibition can disrupt a wide range of metabolic processes crucial for fungal growth and survival, including energy production and the synthesis of essential cellular components.

Synergistic Interactions with Emerging Technologies

To enhance the efficacy of existing antifungal agents and combat the rise of resistant strains, researchers are exploring synergistic combinations with novel technologies.

Integration with Nanomaterials for Enhanced Biocidal Efficacy (e.g., Ag3PO4)

The combination of phenolic compounds with silver nanoparticles has been shown to exhibit synergistic antifungal effects. nih.govresearchgate.net This synergy may arise from several mechanisms:

Enhanced Penetration: The presence of the phenolic compound may facilitate the penetration of silver nanoparticles into the fungal cell.

Dual-Action Mechanism: The combination provides a two-pronged attack, with the phenolic compound disrupting the cell membrane and inhibiting enzymes, while the silver nanoparticles release toxic ions and generate oxidative stress.

Inhibition of Efflux Pumps: Phenolic compounds may inhibit fungal efflux pumps, which are responsible for expelling antimicrobial agents from the cell, thereby increasing the intracellular concentration of silver ions.

Further research is warranted to explore the specific interactions between sodium 2-phenylphenolate and nanomaterials like Ag3PO4 to develop more potent and durable antifungal formulations.

Elucidation of Combined Action Modes

The antimicrobial and antifungal efficacy of sodium 2-phenylphenolate is not attributed to a single, isolated mechanism but rather to a sophisticated and synergistic combination of disruptive actions on microbial and fungal cells. Research into phenolic compounds suggests a multi-pronged attack targeting the cell's structural integrity and metabolic processes. The primary modes of action that work in concert are the disruption of the cell membrane, the inhibition of ergosterol biosynthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

A key aspect of its fungicidal action involves the disruption of fungal enzyme activity and interference with cell membrane integrity. herts.ac.uk This initial interaction with the cell membrane is a critical step that can potentiate other downstream effects. For instance, damage to the cell membrane can lead to increased permeability, which in turn facilitates the leakage of essential intracellular components and can enhance the uptake of the antifungal agent itself, allowing it to reach intracellular targets more effectively.

Furthermore, the metabolites of ortho-phenylphenol, the active form of sodium 2-phenylphenolate, are believed to play a crucial role. Reactive quinoid metabolites that exhibit redox cycling activities are considered key factors in its mechanism. nih.gov At sufficient concentrations, these metabolites can induce cytotoxic events, leading to enhanced cell proliferation in the target tissue as a response to injury. nih.gov This cytotoxicity is likely linked to oxidative stress, a mechanism shared by various fungicidal drugs that leads to a common oxidative damage cellular death pathway. nih.gov

The combined effect of these mechanisms creates an environment that is overwhelmingly hostile to the microbial or fungal cell, leading to growth inhibition and eventual cell death. The interplay between membrane disruption and the generation of oxidative stress appears to be a particularly effective combination. A compromised cell membrane becomes more susceptible to the damaging effects of ROS, which can attack cellular components like lipids, proteins, and nucleic acids. researchgate.net

The following table summarizes the key mechanistic aspects of sodium 2-phenylphenolate's antimicrobial and antifungal activity, highlighting the combined nature of its action.

Mechanism of Action Description Cellular Target Resulting Effect
Cell Membrane Disruption Alters the physical integrity and fluidity of the cell membrane.Phospholipid bilayerIncreased permeability, leakage of intracellular contents, and impaired function of membrane-bound proteins.
Ergosterol Biosynthesis Inhibition Interferes with the enzymatic pathway responsible for producing ergosterol, a vital component of the fungal cell membrane.Enzymes in the ergosterol synthesis pathwayDepletion of ergosterol, accumulation of toxic sterol intermediates, and compromised membrane integrity and function.
Induction of Oxidative Stress Promotes the formation of reactive oxygen species (ROS) that exceed the cell's antioxidant capacity.Cellular macromolecules (lipids, proteins, DNA)Oxidative damage to essential cellular components, leading to loss of function and eventual apoptosis or necrosis.

It is this multifactorial assault on the microbial and fungal cell that underscores the potent efficacy of sodium 2-phenylphenolate as a broad-spectrum antimicrobial and antifungal agent. atamanchemicals.com

Investigation of Resistance Evolution Against Sodium 2 Phenylphenolate

Fundamental Principles of Fungicide and Biocide Resistance

Resistance to fungicides and biocides is an evolutionary process in which a microbial population develops a reduced sensitivity to a compound that was once effective. okstate.edu This phenomenon is driven by the principles of natural selection, where the biocide acts as a selective agent.

Genetic Basis of Acquired Resistance in Microbial Populations

The ability of a microbial population to resist a biocide is rooted in its genetic makeup. Acquired resistance develops through two primary genetic events: spontaneous mutation and the acquisition of resistance genes. nih.govmdpi.com

Spontaneous Mutations: Random mutations can occur in a microorganism's chromosomal DNA at low frequencies, typically between one in a million and one in ten billion cells per generation. okstate.edunih.gov If a mutation confers a survival advantage in the presence of a biocide, such as altering the target site of the compound, the mutant cell can thrive while susceptible cells are eliminated. ifh-homehygiene.orgnih.gov Resistance resulting from a single gene mutation is more likely to develop against site-specific fungicides, whereas resistance to multi-site biocides often requires mutations in multiple genes. okstate.edu

Acquisition of Genetic Material: Microorganisms can also acquire resistance by obtaining genetic material from other resistant organisms. mdpi.comifh-homehygiene.org This horizontal gene transfer can happen through several mechanisms, including:

Conjugation: Transfer of plasmids (small, circular DNA molecules) between bacterial cells. nih.gov Plasmids can carry multiple resistance genes, contributing to the rapid spread of resistance. nih.govifh-homehygiene.org

Transduction: Transfer of genetic material via bacteriophages (viruses that infect bacteria). nih.gov

Transformation: Uptake of free DNA from the environment. nih.gov

These acquired genes may code for enzymes that degrade the biocide, efflux pumps that expel it from the cell, or proteins that modify the biocide's target. mdpi.com

Influence of Selection Pressure on Resistance Development

The development of resistance in a microbial population is heavily influenced by selection pressure. okstate.edu When a biocide is applied, it creates a strong selective environment where susceptible individuals are killed off, while those with pre-existing resistance traits survive and reproduce. afren.com.au This leads to an increase in the proportion of resistant individuals in the population over subsequent generations. afren.com.au

Several factors can affect the intensity of selection pressure:

Frequency and Duration of Exposure: Repeated and prolonged use of the same biocide or those with similar modes of action increases the selection pressure, accelerating the development of resistance. afren.com.auoup.com

Microbial Population Size: Larger populations have a higher probability of containing naturally resistant individuals, providing more opportunities for selection to occur. afren.com.au

Concentration of the Biocide: Exposure to sub-lethal concentrations of a biocide can select for mutants with decreased susceptibility and may also induce adaptive resistance mechanisms. oup.comnih.gov

The interplay between genetic variation and selection pressure is the core engine driving the evolution of biocide resistance.

Molecular Mechanisms Conferring Resistance

Microorganisms have evolved a variety of molecular strategies to counteract the effects of biocides. These mechanisms can be broadly categorized into metabolic detoxification, target-site alterations, and reduced chemical penetration. okstate.edu

Metabolic Detoxification Pathways (e.g., Cytochrome P450s, Esterases, Glutathione (B108866) S-Transferases)

One of the primary defense strategies is the enzymatic modification or degradation of the biocide into a less toxic substance. okstate.edupesticidestewardship.org This metabolic resistance often involves multiple families of detoxification enzymes.

Cytochrome P450s (CYP450s): These monooxygenases are a versatile group of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including fungicides. nih.govacs.org They catalyze reactions such as hydroxylation and dealkylation, which can neutralize the toxicity of a chemical or facilitate its excretion from the cell. nih.gov Overexpression of CYP451 genes has been identified as a significant mechanism of resistance to demethylation inhibitor (DMI) fungicides in various fungal pathogens. asm.orgnih.gov For phenolic compounds, fungi can oxidize them to less toxic intermediates like arene oxides, phenols, and quinones. oup.com

Esterases: Carboxylesterases are hydrolytic enzymes that can contribute to pesticide resistance by breaking down the chemical structure of the compound. acs.orgnih.gov Their involvement in detoxifying fungicides has been documented in pathogens like Botrytis cinerea. acs.org

Glutathione S-Transferases (GSTs): This superfamily of enzymes is central to cellular detoxification. frontiersin.orgresearchgate.net GSTs catalyze the conjugation of the tripeptide glutathione to a wide variety of xenobiotics. nih.gov This process increases the water solubility of the toxic compound, making it less toxic and easier for the cell to eliminate. researchgate.net GSTs have been shown to be involved in the detoxification of various toxins and insecticides, and their activity can be induced by exposure to these compounds. mdpi.com In the context of sodium 2-phenylphenolate, its metabolism in rats involves conjugation, leading to the formation of glucuronide and sulfate (B86663) conjugates of ortho-phenylphenol and its hydroxylated metabolite, 2-phenylhydroquinone. nih.gov

Table 1: Key Enzyme Families Involved in Biocide Detoxification
Enzyme FamilyFunctionExample OrganismCompound Class Acted UponReference
Cytochrome P450s (CYP450s)Oxidize and neutralize toxic compounds through reactions like hydroxylation and dealkylation.Monilinia fructicola, Rhizoctonia solaniAzoles, various fungicides nih.govasm.org
EsterasesHydrolyze ester bonds in pesticides, leading to their detoxification.Botrytis cinereaAzoxystrobin, Iprodione acs.org
Glutathione S-Transferases (GSTs)Catalyze the conjugation of glutathione to xenobiotics, increasing their solubility and facilitating excretion.Tenebrio molitor, Nilaparvata lugensOrganophosphates, Plant toxins (Gramine) nih.govmdpi.com

Target-Site Alterations and Reduced Sensitivity

A prevalent mechanism of resistance involves modifications to the specific cellular component that the biocide targets. okstate.edupesticidestewardship.org This is particularly common for fungicides and biocides that have a single, specific site of action. nih.govcornell.edu

The alteration is typically the result of one or more mutations in the gene that codes for the target protein (e.g., an enzyme or a receptor). nih.govresearchgate.net These mutations change the protein's structure in such a way that the biocide can no longer bind to it effectively, thereby losing its inhibitory effect. pesticidestewardship.orgasm.org For this mechanism to be successful, the altered target must still be able to perform its essential cellular function. nih.gov While highly effective against site-specific agents, this mechanism is considered less likely to cause resistance to biocides that act on multiple targets simultaneously. nih.gov

Table 2: Examples of Target-Site Alterations Conferring Fungicide Resistance
Fungicide ClassTarget Enzyme/ProteinMechanism of AlterationResultReference
Demethylation Inhibitors (DMIs)Cytochrome P450 14α-demethylase (CYP51)Point mutations in the CYP51 gene.Reduced binding affinity of the fungicide to the enzyme. asm.orgportlandpress.com
Benzimidazolesβ-tubulinMutations in the β-tubulin gene.Disruption of fungicide binding, preventing interference with microtubule assembly. okstate.edu
Quinolones (in bacteria)DNA gyraseSpontaneous mutations in genes for DNA gyrase.Prevents the antibiotic from inhibiting DNA replication. nih.govresearchgate.net

Reduced Chemical Penetration into Target Organisms

Microorganisms can also develop resistance by preventing the biocide from reaching its intracellular target in sufficient concentrations. okstate.edu This is achieved either by reducing the uptake of the chemical or by actively expelling it from the cell. pesticidestewardship.org

Reduced Uptake: The cell envelope of a microorganism serves as a natural barrier. Changes to the composition or structure of this barrier can decrease its permeability to certain biocides. okstate.edu For example, the complex lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria is known to restrict the entry of many antimicrobial agents. nih.gov Alterations to this layer can further enhance resistance.

Active Efflux: Many microorganisms possess membrane proteins known as efflux pumps that can recognize and actively transport a wide range of toxic substances out of the cell. ifh-homehygiene.orguky.edu Overexpression of these pumps is a common mechanism of resistance, as it prevents the biocide from accumulating to a lethal concentration at its target site. europa.eu Efflux pumps can often transport a broad spectrum of chemically dissimilar compounds, which can lead to cross-resistance, where resistance to one biocide confers resistance to other biocides or even antibiotics. europa.eunih.gov

Assessment and Monitoring of Resistance in Environmental and Agricultural Contexts

The emergence and spread of resistance to fungicides, including sodium 2-phenylphenolate (also known as sodium o-phenylphenate or SOPP), in agricultural and environmental settings pose a significant threat to effective disease control. Continuous monitoring and accurate assessment of resistance levels within fungal populations are crucial for developing sustainable management strategies and mitigating the economic impact of resistance.

In agricultural contexts, particularly in postharvest handling of crops like citrus, the repeated and widespread use of fungicides creates strong selection pressure for the development of resistant fungal strains. Current time information in Fresno County, US.paceint.com Citrus packinghouses, where fungicides such as sodium 2-phenylphenolate are applied to control green mold (Penicillium digitatum) and blue mold (P. italicum), represent key environments for the selection and proliferation of resistant biotypes. Current time information in Fresno County, US.apsnet.org The persistent residue of the fungicide on treated fruit surfaces contributes to this continuous selection pressure. Current time information in Fresno County, US.

Monitoring Techniques

Several methods are employed to monitor and assess the prevalence of fungicide resistance in fungal populations. A common approach involves collecting fungal isolates from various points in the agricultural environment, such as from the air in packinghouses, from the surface of equipment, or directly from decaying fruit. apsnet.orgnsw.gov.au These isolates are then cultured in the laboratory to test their sensitivity to the fungicide .

One established laboratory method for assessing resistance is the determination of the Effective Concentration 50% (EC₅₀). The EC₅₀ value represents the concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination of a fungal isolate. By comparing the EC₅₀ values of field isolates to that of a known sensitive or "wild-type" strain, researchers can quantify the level of resistance. An isolate with a significantly higher EC₅₀ value is considered resistant.

Table 1: In Vitro Fungicide Sensitivity of Penicillium digitatum to o-phenylphenol

Isolate TypeMean EC₅₀ (µg/ml)
Wild Type (from citrus groves)6.3

This table is based on data from a 1999 study on isolates collected in California and illustrates the baseline sensitivity of wild-type P. digitatum to o-phenylphenol. apsnet.org

Air Sampling in Packinghouses

Monitoring airborne spore populations within packinghouses is a proactive strategy to detect the presence and prevalence of resistant strains. nsw.gov.au This can be achieved by exposing petri dishes containing a growth medium amended with the fungicide to the air at various locations within the facility, such as at the dumper, along the packing line, and in storage rooms. nsw.gov.au The number of fungal colonies that grow on the fungicide-amended medium, compared to a control medium without the fungicide, provides an estimate of the frequency of resistant spores in the air.

Table 2: Monitoring Fungicide Resistance in Packinghouses using Agar (B569324) Plate Exposure

Location in PackinghouseAssessmentMethod
Start of Packing LineHygiene and Resistance LevelsExposure of agar plates with and without fungicide to the air to capture and grow airborne fungal spores. nsw.gov.au
End of Packing LineHygiene and Resistance LevelsExposure of agar plates with and without fungicide to the air to assess the spread of spores through the packing process. nsw.gov.au
Cool Room / StorageHygiene and Resistance LevelsExposure of agar plates with and without fungicide to the air to monitor spore populations in storage areas. nsw.gov.au

Historical Trends in Resistance

Research conducted in California citrus packinghouses has documented the evolution of resistance to sodium 2-phenylphenolate. By the late 1970s, resistance to o-phenylphenol in P. digitatum and P. italicum was already considered a significant issue. Current time information in Fresno County, US. Subsequent studies in the late 1980s and early 1990s revealed a concerning trend of increasing multiple resistance, where fungal isolates showed resistance not only to o-phenylphenol but also to other commonly used fungicides like imazalil (B1671291) and thiabendazole (B1682256).

Table 3: Increase in Triple-Resistant Penicillium digitatum Isolates in California

Year of CollectionProportion of Triple-Resistant Isolates (%)
198843
199077

This table shows the dramatic increase in the proportion of P. digitatum isolates resistant to o-phenylphenol, imazalil, and thiabendazole collected from California citrus packinghouses over a two-year period. apsnet.org

The early detection of resistance through systematic monitoring programs is essential. nsw.gov.au It allows for the implementation of resistance management strategies, such as rotating fungicides with different modes of action, to prolong the effectiveness of existing treatments and prevent widespread control failures. paceint.com

Advanced Analytical Methodologies for Sodium 2 Phenylphenolate

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For sodium 2-phenylphenolate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized.

High-performance liquid chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase. researchgate.net When coupled with specialized detectors, it offers enhanced sensitivity and selectivity for the analysis of sodium 2-phenylphenolate. Since the analysis is typically for the 2-phenylphenolate ion or its corresponding phenol (B47542), methods often focus on the detection of 2-phenylphenol (B1666276).

Fluorescence Detection: HPLC coupled with a fluorescence detector (HPLC-FLD) is an ideal tool for routine measurement due to its sensitivity, selectivity, and simplicity. nih.gov Although some compounds are naturally fluorescent, others may require a derivatization step to attach a fluorescent tag, making them detectable. encyclopedia.pub This technique is widely used for quantifying low levels of analytes in complex samples, such as those found in clinical, pharmaceutical, and environmental applications. nih.gov

Electrochemical Detection: HPLC with electrochemical detection (HPLC-ED) is another highly sensitive and selective method. magtechjournal.com It is particularly useful for compounds that can be oxidized or reduced. An electrochemical sensor has been developed for monitoring 2-phenylphenol, demonstrating high sensitivity with a low detection limit of 0.12 ppm and a wide linear range. doi.org This approach has been successfully applied to the analysis of spiked water samples from different origins. doi.org

A specific HPLC method for the analysis of 2-phenylphenol (2PP) utilizes a reverse-phase C18 column with a mobile phase consisting of a water (containing 0.1% formic acid) and acetonitrile (B52724) mixture (40:60 v/v). doi.org

ParameterConditionReference
ColumnPoroshell 120, EC-C18 (3.0 × 100 mm, 2.7 μm) doi.org
Mobile PhaseWater (0.1% formic acid) : Acetonitrile (40:60 v/v) doi.org
Flow Rate0.4 mL/min doi.org
Column Temperature30 °C doi.org
Injection Volume20 μL doi.org
DetectionDiode Array Detector (DAD) / Electrochemical doi.org

Gas chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile organic compounds. phenomenex.com Due to the low volatility of sodium 2-phenylphenolate, it is typically converted to a more volatile derivative, such as the methylated or silylated form of 2-phenylphenol, before GC analysis.

Flame Ionization Detection (FID): GC with a flame ionization detector (GC-FID) is a robust and highly sensitive method for detecting organic compounds. phenomenex.com The sample is injected into a heated inlet, vaporized, and carried by a gas mobile phase (such as helium or nitrogen) through a capillary column. ufl.edu As the separated components elute from the column, they are burned in a hydrogen-air flame, which produces ions. phenomenex.com These ions generate an electrical current that is proportional to the concentration of the analyte. ufl.eduscioninstruments.com GC-FID is valued for its simple design, stability, and broad dynamic range, making it a preferred choice in industries like environmental monitoring and food safety. phenomenex.com

ParameterTypical ConditionReference
Inlet Temperature~250 °C nih.gov
Detector Temperature~280 °C nih.gov
Carrier GasHelium, Nitrogen, or Hydrogen ufl.edu
ColumnCapillary column (e.g., SH-Rtx-Wax, 30 m × 0.25 mm, 0.25 μm) nih.gov
Detection PrincipleCombustion in a hydrogen/air flame produces ions, generating a measurable current phenomenex.commeasurlabs.com

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides a high degree of certainty in both the identification and quantification of analytes.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to analyze compounds that can be vaporized. ufl.edu For non-volatile compounds like sodium 2-phenylphenolate, derivatization is a necessary step to increase volatility. unl.edu GC-MS is a widely used technique in environmental analysis. unl.edu The compound can be identified by its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a database of known compounds. ufl.edu

A method for the determination of o-phenylphenol (OPP) in agricultural products using GC-MS has been developed. nih.gov The method involves extraction with ethyl acetate (B1210297), a clean-up step using graphitized bulk carbon, and the addition of polyethylene (B3416737) glycol to improve the peak shape of OPP during analysis. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a vital tool in pharmaceutical and environmental analysis due to its high throughput, selectivity, and sensitivity. kuleuven.be It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including conjugates of 2-phenylphenolate that may be present in biological or environmental samples. LC-MS can accurately detect thousands of peaks in complex extracts. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is frequently used for the identification and quantification of phenolic compounds and their glycosidic derivatives in various matrices. mdpi.com LC-MS-MS provides the high sensitivity and specificity required for complex samples and allows for accurate quantification, often with the use of isotopically labeled internal standards. usgs.gov

Comprehensive Sample Preparation Strategies for Diverse Matrices

The primary goal of sample preparation is to isolate and concentrate the target analytes from the sample matrix, making them suitable for analysis by the chosen analytical technique. mdpi.com This process can be time-consuming, often accounting for a significant portion of the total analysis time. mdpi.com

For the analysis of sodium 2-phenylphenolate and its related compounds in diverse matrices such as water, food, and biological tissues, various sample preparation techniques are employed:

Solid-Phase Extraction (SPE): This is one of the most commonly used techniques for the extraction, purification, and enrichment of analytes. mdpi.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For complex matrices like wastewater, mixed-mode sorbents that combine two or more functional groups in a single cartridge can simplify the analysis. mdpi.com Hydrophilic-Lipophilic-Balance (HLB) sorbents are often used in pharmaceutical analysis to enhance the retention of polar analytes. unl.edu

Matrix Solid-Phase Dispersion (MSPD): This technique is designed for the disruption of solid or semi-solid samples by blending them with a sorbent. mdpi.com A modified method, micro salting-out assisted matrix solid-phase dispersion (µ-SOA-MSPD), has been developed for the determination of contaminants in bee pollen. mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a foundational method for sample preparation.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods. It has been used for the extraction of phenolic compounds from egg and fish matrices. usgs.gov

A simple determination method for o-phenylphenol (OPP) in agricultural products involves extraction with ethyl acetate in the presence of anhydrous sodium sulfate (B86663), followed by a clean-up step shaking with graphitized bulk carbon. nih.gov For solid samples like soil or food, an extraction might involve using a mixture of hexane (B92381) and acetone (B3395972) followed by sonication. thermofisher.com

Extraction Techniques (e.g., Solvent Extraction, Steam Distillation)

The initial step in the analysis of sodium 2-phenylphenolate residues involves an efficient extraction from the sample matrix. The choice of technique depends on the nature of the sample and the target analyte's chemical properties.

Solvent Extraction

Liquid-liquid extraction (LLE) and solid-liquid extraction are fundamental techniques for isolating phenolic compounds like 2-phenylphenol from food samples. nih.govscispace.com Various organic solvents are employed to extract the analyte from the homogenized sample. For instance, in the analysis of residues in citrus fruit peels, a sequential extraction with hexane and methanol (B129727) has been utilized. fao.org Similarly, acetonitrile and a methanol/water mixture have been used for extraction from animal tissues like liver and kidney. fao.org The selection of the solvent system is critical and is based on the polarity of the target compound and the matrix composition to maximize recovery and minimize co-extraction of interfering substances. nih.gov

Steam Distillation

Steam distillation is a classic and effective technique for the separation of volatile compounds like 2-phenylphenol from non-volatile matrix components. scirp.org An improved steam distillation procedure has been described for the analysis of 2-phenylphenol in citrus fruits. rsc.org This method involves the distillation of the fungicide from the sample into collection traps. A notable application is a one-step hydrolysis/steam distillation/extraction procedure used for the analysis of 2-phenylphenol in pears. fao.org In this method, the sample is refluxed with hydrochloric acid and iso-octane. fao.org The process simultaneously hydrolyzes conjugated residues and extracts the released 2-phenylphenol into the organic solvent. fao.org

A comparison of these two primary extraction techniques is presented below:

Technique Principle Typical Solvents/Reagents Application Example Advantages Disadvantages
Solvent Extraction Partitioning of the analyte between the sample matrix and an immiscible solvent based on solubility. nih.govHexane, Methanol, Acetonitrile fao.orgExtraction of residues from citrus peels and animal tissues. fao.orgVersatility, applicability to a wide range of matrices.Can co-extract interfering compounds, requiring further clean-up. nih.gov
Steam Distillation Separation of volatile compounds by passing steam through the sample; the distillate containing the analyte is then collected. scirp.orgWater (steam), Iso-octane (for simultaneous extraction) fao.orgOne-step hydrolysis and extraction from pears. fao.orgEffective for volatile analytes, can provide good clean-up from non-volatile matrix. rsc.orgNot suitable for non-volatile compounds, can be energy-intensive.

Hydrolytic Approaches for Conjugated Residues (e.g., Acidic, Alkaline Hydrolysis)

In biological systems, 2-phenylphenol can form conjugates, such as glucosides. fao.orgeurl-pesticides.eu To determine the total residue, which includes both the free and conjugated forms, a hydrolysis step is necessary to break these chemical bonds and release the parent compound. eurl-pesticides.eu

Acidic Hydrolysis

Acidic hydrolysis is a commonly employed method to cleave these conjugates. Studies have shown that acidic hydrolysis is considerably faster and more effective than alkaline hydrolysis for breaking the glycosidic bond in OPP-glucose conjugates. eurl-pesticides.eu A typical procedure involves heating the sample extract with a strong acid. For example, a method for analyzing pear samples combines hydrolysis with 1 N HCl during a steam distillation/extraction process. fao.org In another approach, developed as part of a modified QuEChERS method, the sample is heated overnight at 70°C with 10 N sulfuric acid (H₂SO₄) to ensure the quantitative cleavage of conjugates. eurl-pesticides.eu Research on the hydrolysis of a methanol extract from orange peel with 1 N HCl demonstrated a significant increase in the detectable amount of OPP, indicating the successful hydrolysis of a conjugate. fao.org

Alkaline Hydrolysis

While less effective for sugar conjugates of OPP, alkaline hydrolysis has also been investigated. eurl-pesticides.eu For instance, the residue from orange peel extraction was refluxed with 25% sodium hydroxide (B78521) (NaOH) as part of a sequential hydrolysis procedure. fao.org However, direct comparisons have shown that the glycosidic bond of OPP-glucose is very resistant to alkaline hydrolysis under conditions typically used for other pesticides. eurl-pesticides.eu

The following table summarizes the conditions and findings of different hydrolytic approaches:

Hydrolysis Type Reagent Conditions Matrix Key Finding Reference
Acidic 1 N HClReflux for 1.5 hoursPearsCombined hydrolysis and extraction in one step. fao.org
Acidic 10 N H₂SO₄70°C for 16-24 hoursPearsQuasi-quantitative hydrolysis of OPP-Glucoside. eurl-pesticides.eu
Acidic 1 N HClNot specifiedOrange Peel ExtractIncreased OPP detection, confirming conjugate hydrolysis. fao.org
Alkaline 25% NaOHReflux for 26 hoursOrange Peel SolidPart of a sequential hydrolysis process. fao.org
Alkaline 5N NaOH60°C for 60 minutesPearsOnly marginally hydrolyzed OPP-Glucoside. eurl-pesticides.eu

QuEChERS and Related Sample Clean-up Methods

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined and widely adopted sample preparation method, particularly for pesticide residue analysis in food matrices. eurl-pesticides.eunih.gov The original method involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. nih.gov

For the comprehensive analysis of 2-phenylphenol, which includes its conjugated forms, a modification of the standard QuEChERS protocol is required. A method termed "AcH-QuEChERS" has been developed, which incorporates an acidic hydrolysis step prior to the standard QuEChERS workflow. eurl-pesticides.eu This integrated approach allows for the determination of the total 2-phenylphenol residue.

The AcH-QuEChERS procedure for a 5g sample involves the following key steps:

Hydrolysis: Addition of 10 mL of acetonitrile and 2 mL of 10 N H₂SO₄ to the sample, followed by heating overnight (16-24 hours) at 70°C. eurl-pesticides.eu

Neutralization: After cooling, 2 mL of 10N NaOH is added to neutralize the acid. eurl-pesticides.eu

Extraction/Partitioning: Citrate buffer salts, as used in the standard CEN-QuEChERS method (EN 15662), are added, and the sample is shaken. eurl-pesticides.eu

Clean-up: The subsequent steps follow the conventional QuEChERS procedure, typically involving d-SPE with agents like magnesium sulfate to remove water and other sorbents to clean up the extract before instrumental analysis (e.g., LC-MS/MS or GC-MS/MS). eurl-pesticides.eu

This modified QuEChERS approach provides a robust and efficient method for the routine analysis of total 2-phenylphenol residues in food of plant origin, addressing the regulatory need to account for conjugated forms. eurl-pesticides.eu

Regulatory Science and Environmental Assessment Frameworks for Sodium;2 Phenylphenolate

Under typical environmental conditions, sodium;2-phenylphenolate rapidly dissociates to form 2-phenylphenol (B1666276) (OPP), which is the dominant form in the environmentally relevant pH range of 4–9. industrialchemicals.gov.au Therefore, the environmental assessment of the sodium salt relies heavily on data generated for 2-phenylphenol. canada.ca

Q & A

Q. What are the key physicochemical properties of sodium 2-phenylphenolate, and how do they influence experimental design?

Sodium 2-phenylphenolate (C₁₂H₉NaO·4H₂O) is a hygroscopic, water-soluble compound with a molecular weight of 192.189 g/mol and a density of 1.213 g/cm³. Its stability under varying pH and temperature conditions should be characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Researchers must account for its decomposition at 286°C and incompatibility with strong oxidizers when designing storage protocols .

Q. What validated analytical methods are recommended for quantifying sodium 2-phenylphenolate in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used due to its sensitivity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Method validation should include limits of detection (LOD < 0.1 μg/mL), recovery rates (85–115%), and matrix effect assessments using spiked samples .

Q. How can sodium 2-phenylphenolate be synthesized with high purity, and what are common contaminants?

The compound is typically synthesized via neutralization of 2-phenylphenol with sodium hydroxide in aqueous ethanol. Recrystallization from hot water removes impurities like unreacted phenol or sodium carbonate. Purity (>95%) should be verified via melting point (59°C) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are critical when handling sodium 2-phenylphenolate in laboratory settings?

Use personal protective equipment (PPE) to avoid dermal exposure, as it may cause irritation. Work under fume hoods to prevent inhalation of particulate matter. Emergency procedures should include rinsing with water for eye contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do environmental factors (e.g., UV light, humidity) affect the stability of sodium 2-phenylphenolate in long-term studies?

Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) should be conducted. Monitor degradation products like 2-phenylphenol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Kinetic modeling (Arrhenius equation) can predict shelf-life under ambient conditions .

Q. What mechanistic insights explain sodium 2-phenylphenolate’s reactivity in nucleophilic substitution reactions?

Computational studies (DFT calculations) reveal its phenolate ion acts as a strong nucleophile due to electron-rich aromatic rings. Kinetic experiments (e.g., reaction with alkyl halides) should measure activation energy (Eₐ) and compare substituent effects via Hammett plots .

Q. How can contradictory data on sodium 2-phenylphenolate’s solubility in organic solvents be resolved?

Systematic solubility studies in solvents (e.g., DMSO, acetone) should employ gravimetric analysis and Karl Fischer titration to account for hydration. Confounding factors like trace water content must be controlled. Data normalization to solvent polarity indices (e.g., ET(30)) improves reproducibility .

Q. What strategies optimize sodium 2-phenylphenolate’s use as a catalyst in cross-coupling reactions?

Screen co-catalysts (e.g., Pd/Cu systems) and solvent combinations (e.g., DMF/H₂O) to enhance turnover frequency. In situ FTIR spectroscopy can track reaction intermediates. Compare yields and selectivity using Design of Experiments (DoE) to identify optimal conditions .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in sodium 2-phenylphenolate samples?

Implement quality control (QC) protocols:

  • Sampling: Use stratified random sampling to ensure representativeness .
  • Characterization: Batch-specific NMR, HPLC, and elemental analysis .
  • Documentation: Report deviations in supplementary materials per journal guidelines .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For low-dose extrapolation, Bayesian hierarchical models improve uncertainty quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.